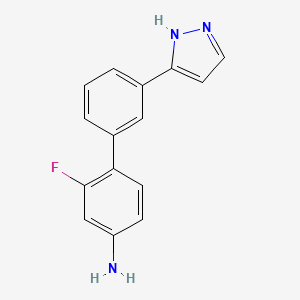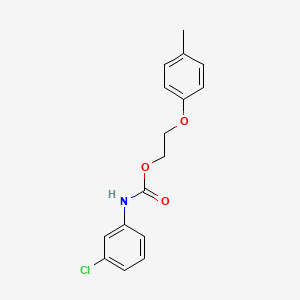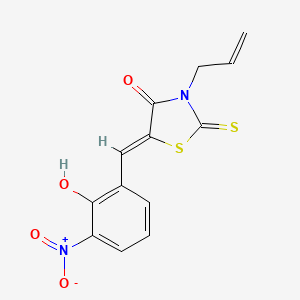
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as SNC-80, is a selective agonist for the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction.
作用機序
SNC-80 exerts its effects by selectively binding to the delta-opioid receptor. Delta-opioid receptors are found in various regions of the brain and play a critical role in pain perception, mood, and addiction. Activation of the delta-opioid receptor by SNC-80 results in the inhibition of neurotransmitter release, leading to the analgesic, antidepressant, and anti-addictive effects of SNC-80.
Biochemical and Physiological Effects:
SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. The analgesic effects of SNC-80 are mediated by the activation of delta-opioid receptors in the spinal cord and brain. SNC-80 has also been shown to exhibit antidepressant-like effects in animal models of depression. The antidepressant effects of SNC-80 are mediated by the activation of delta-opioid receptors in the prefrontal cortex and hippocampus. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. The anti-addictive effects of SNC-80 are mediated by the activation of delta-opioid receptors in the nucleus accumbens and amygdala.
実験室実験の利点と制限
One advantage of using SNC-80 in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to selectively activate the delta-opioid receptor without affecting other opioid receptors, which can produce unwanted side effects. Another advantage is its potency, which allows for lower doses to be used in experiments. One limitation of using SNC-80 is its short half-life, which requires frequent dosing in experiments.
将来の方向性
There are several future directions for the study of SNC-80. One direction is the development of more potent and selective delta-opioid receptor agonists for therapeutic use. Another direction is the investigation of the role of delta-opioid receptors in other neurological and psychiatric disorders, such as anxiety and schizophrenia. Additionally, the development of novel delivery methods for SNC-80, such as sustained-release formulations, could improve its therapeutic potential.
合成法
The synthesis of SNC-80 involves several steps, starting with the reaction of 4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl)methanamine to form the intermediate amide. The final step involves the addition of methyl iodide and triethylamine to the amide to form SNC-80.
科学的研究の応用
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, depression, and drug addiction. In pain management, SNC-80 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. In depression, SNC-80 has been shown to exhibit antidepressant-like effects in animal models of depression. In drug addiction, SNC-80 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
特性
IUPAC Name |
5-methyl-3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)22-11-9-16(10-12-22)20-19(23)17-14(3)24-21-18(17)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHCRJGDXRPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)
![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)


![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)